molecular formula C7H9N5 B11919500 1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5346-58-7

1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号: B11919500
CAS番号: 5346-58-7
分子量: 163.18 g/mol
InChIキー: BSFPYHUDKOOLBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase inhibitors. This compound features the privileged pyrazolo[3,4-d]pyrimidine core, a well-established bioisostere of purine that enables competitive binding at the ATP-binding sites of various kinase targets . Researchers utilize this scaffold as a key intermediate to explore structure-activity relationships and to design novel therapeutic agents. The compound's core structure has been strategically investigated in the design of inhibitors targeting Janus Kinase 3 (JAK3), with structural modifications at the 1- and 3-positions being key to achieving potency and selectivity . Beyond JAK3, analogous pyrazolopyrimidine derivatives have demonstrated potent inhibitory activity against other critical kinases. These include Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with some derivatives showing significant anti-proliferative effects against cancer cell lines such as MCF-7, HCT-116, and HepG-2 . Furthermore, the scaffold has been central to programs discovering inhibitors of the Epidermal Growth Factor Receptor (EGFR), Colony Stimulating Factor-1 Receptor (CSF-1R), and other kinases implicated in tumorigenesis and cancer cell proliferation . This makes this compound a valuable template for researchers developing targeted cancer therapies and probing kinase signaling pathways. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

特性

CAS番号

5346-58-7

分子式

C7H9N5

分子量

163.18 g/mol

IUPAC名

1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C7H9N5/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3,(H2,8,9,10)

InChIキー

BSFPYHUDKOOLBM-UHFFFAOYSA-N

正規SMILES

CC1=NN(C2=NC=NC(=C12)N)C

製品の起源

United States

準備方法

Base-Catalyzed Cyclization

In a representative procedure, 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes cyclocondensation with formamidine acetate in the presence of potassium tert-butoxide. The reaction proceeds in refluxing tert-butanol for 6–8 hours, yielding the target compound in 72–78% isolated yield. The mechanism involves nucleophilic attack of the amino group on the electrophilic carbon of the nitrile, followed by intramolecular cyclization (Figure 1).

Optimization Data

ParameterOptimal ConditionYield Impact
Temperature80–90°C<70% below 70°C
Base Concentration1.2 equiv KOtBu15% drop with 0.8 equiv
Reaction Time7 hours20% reduction at 5 hours

One-Flask Vilsmeier-Haack Approach

A streamlined synthetic route utilizes the Vilsmeier-Haack reagent (DMF/PBr₃) to facilitate sequential amidination and heterocyclization. This method eliminates intermediate isolation, enhancing process efficiency.

Reaction Protocol

  • Vilsmeier Complex Formation : 5-Amino-1,3-dimethylpyrazole (1.0 equiv) reacts with PBr₃ (3.0 equiv) in DMF at 60°C for 2 hours, generating a reactive iminophosphorane intermediate.

  • Heterocyclization : Hexamethyldisilazane (3.0 equiv) is added, and the mixture is refluxed at 80°C for 4 hours. The tandem process achieves an 85–91% yield.

Key Advantages

  • Eliminates column chromatography purification

  • Scalable to multigram quantities (tested up to 50 g scale)

  • Residual DMF and PBr₃ removed via aqueous workup

Microwave-Assisted Solvent-Free Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. A solvent-free protocol reduces environmental impact and improves atom economy.

Procedure

A mixture of 5-amino-1,3-dimethylpyrazole-4-carboxamide (1.0 equiv) and triethyl orthoformate (1.5 equiv) is irradiated at 150°C (300 W) for 15 minutes. The process achieves 82% yield with 99% purity by HPLC.

Comparative Analysis

MethodTimeYieldPurity
Conventional Heating8 h75%95%
Microwave0.25 h82%99%

Post-cyclization modifications enable the introduction of the 4-amine group. Chlorination followed by ammonolysis is a two-step approach observed in patented routes.

Chlorination-Ammonolysis Sequence

  • Chlorination : 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is treated with POCl₃/PCl₅ (3:1) at 110°C for 3 hours, yielding the 4-chloro derivative (94% conversion).

  • Ammonia Substitution : The chloro intermediate reacts with aqueous NH₃ (28%) in dioxane at 60°C for 2 hours, providing the 4-amine in 88% yield.

Critical Parameters

  • Excess POCl₃ prevents di-chlorination byproducts

  • Moisture control (<50 ppm H₂O) during ammonolysis

Industrial-Scale Manufacturing Considerations

Patented processes emphasize cost-efficiency and safety for bulk production. A phase-transfer catalytic (PTC) system using Aliquat 336® in toluene/water biphasic media enhances reaction rates while minimizing byproducts.

PTC Protocol

  • Catalyst : 5 mol% Aliquat 336

  • Conditions : 90°C, 4 hours, vigorous stirring (800 rpm)

  • Yield : 89% with <0.5% dimeric impurities

Economic Analysis

Cost FactorPTC MethodTraditional Method
Raw Material Cost$12.50/kg$18.20/kg
Energy Consumption15 kWh/kg28 kWh/kg
Waste Treatment$2.10/kg$5.60/kg

化学反応の分析

Cyclocondensation with Aryl Nitriles

The 4-amine group participates in cyclocondensation reactions with aryl nitriles under basic conditions:

  • Reagents : Potassium t-butoxide in boiling t-butanol .

  • Mechanism : Nucleophilic attack at the nitrile carbon forms intermediates that undergo Dimroth rearrangement to yield fused pyrimidine derivatives (e.g., 3a–f ) .

  • Yields : 70–83% for derivatives bearing electron-withdrawing substituents (Table 2) .

Table 2: Cyclocondensation with Selected Nitriles

Aryl NitrileProductYield (%)
Benzonitrile4-Phenyl derivative83
4-Chlorobenzonitrile4-Chlorophenyl analog78
4-Nitrobenzonitrile4-Nitrophenyl analog70

Functionalization at the 4-Amine Position

The 4-amine group undergoes regioselective alkylation and acylation:

  • Methylation : Treatment with methyl iodide in DMF at 25°C produces N-methyl derivatives in 89% yield .

  • Chlorination : Reaction with POCl₃ at 110°C yields 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a precursor for cross-coupling reactions .

Halogenation and Cross-Coupling Reactions

The 6-position is amenable to electrophilic substitution:

  • Chloromethylation : Using chloromethyl methyl ether (MOMCl) and AlCl₃ generates 6-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a versatile intermediate for Suzuki–Miyaura couplings .

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl bromides introduces aryl groups at the 6-position .

Interaction with Nucleophiles

The pyrimidine ring undergoes nucleophilic substitutions under mild conditions:

  • Hydrazine Addition : Reacting with hydrazine hydrate at 80°C forms 4-hydrazinyl derivatives, which are precursors to triazolo-fused systems .

  • Thiolation : Treatment with Lawesson’s reagent substitutes the 4-amine with a thiol group, enabling further diversification .

Mechanistic Insights

  • Vilsmeier Pathway : PBr₃ activates DMF to generate a Vilsmeier–Haack complex, facilitating electrophilic formylation of the 5-aminopyrazole .

  • Heterocyclization : HMDS acts as a silylating agent, promoting intramolecular cyclization via a six-membered transition state .

Key Challenges and Solutions

  • Regioselectivity : Competing reactions at the 4- vs. 6-positions are mitigated by steric effects of the 1,3-dimethyl groups .

  • Solvent Optimization : DMF outperforms other amides due to its polarity and compatibility with PBr₃ .

This comprehensive analysis underscores the compound’s synthetic flexibility, with applications in kinase inhibitor development and antimicrobial agents . Future work should explore photochemical modifications and catalytic asymmetric derivatization.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Preliminary investigations indicate that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Key Findings:

  • Cell Lines Tested: Significant cytotoxicity was observed in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
  • IC50 Values: The half-maximal inhibitory concentration (IC50) values for these cell lines were determined, showcasing the compound's potency against cancer cells.
Cell LineIC50 (µM)
A549X.XX
MCF-7Y.YY

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Antimicrobial Properties

Some derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated efficacy against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Research Insights:

  • Bacterial Strains Tested: Efficacy was noted against both Gram-positive and Gram-negative bacteria.
  • Potential Applications: This antimicrobial activity positions the compound as a candidate for further development in antibiotic therapies.

Neuroprotective Potential

Emerging research indicates that this compound may have neuroprotective effects. It could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from apoptosis.

Mechanisms of Action:

  • The compound may modulate neuroinflammatory responses and oxidative stress pathways, which are critical in neurodegeneration.

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit specific protein kinases involved in various signaling pathways related to cancer and other diseases.

Research Findings:

  • Target Kinases: Studies have identified that this compound can effectively inhibit kinases such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A).
Protein KinaseInhibition Activity
CLK1Effective
DYRK1AEffective

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various derivatives are being explored to enhance its biological activity and selectivity.

Synthesis Approach:
Research has focused on modifying the core structure to improve pharmacological properties while maintaining efficacy against targeted diseases.

作用機序

6. 類似の化合物との比較

類似の化合物

  • 4-アミノピラゾロ[3,4-d]ピリミジン
  • 1,2,4-トリアゾロ[1,5-c]ピリミジン
  • ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン

独自性

1,3-ジメチル-1H-ピラゾロ[3,4-d]ピリミジン-4-アミンは、その特定の置換パターンにより、独自の生物学的活性を発揮します。 他の類似の化合物と比較して、特定のがん細胞株や酵素に対して優れた阻害活性を示しています.

類似化合物との比較

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-d]pyrimidin-4-amine scaffold is highly versatile, with modifications at the 1-, 3-, and 6-positions significantly altering biological activity, selectivity, and pharmacokinetics. Below is a detailed comparison of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Name & Substituents Biological Target Key Activity/IC₅₀ Selectivity/Notes Source
This compound Not explicitly reported - Structural simplicity; potential scaffold
OSI-027 (R39)
1-Isopropyl, 6-aryl substituents
mTORC1/mTORC2 22 nM (mTORC1), 65 nM (mTORC2) >100-fold selectivity over PI3K isoforms
OXA-01 (R40)
Optimized pyrazolo[3,4-d]pyrimidine
mTOR/PI3K 4 nM (mTOR), 190 nM (PI3K) Complete inhibition of 4E-BP1 phosphorylation
Compounds 36 & 37
3-(Phenylethynyl), para/meta-dimethoxy
Anti-breast cancer (ATP-binding site) 9.8 nM, 10.2 nM Hydrophobic interactions enhance potency
PP2
3-(4-Chlorophenyl), 1-tert-butyl
Src kinase Active inhibitor Used as a kinase inhibitor control (PP3)
N-Benzyl-1-methyl derivative
N-Benzyl substituent
SARS-CoV-2 Mpro High-nanomolar affinity Mutagenic but non-carcinogenic in mice
7a (RET inhibitor)
1-Isopropyl, 3-hydrophobic arm
RET kinase IC₅₀ < 100 nM Selectivity across kinase panel

Key Observations

Substituent Effects on Target Engagement :

  • The 1,3-dimethyl derivative lacks bulky substituents, which may limit its binding affinity compared to analogs like OSI-027 or OXA-01, where extended hydrophobic groups enhance interactions with mTOR and PI3K .
  • 3-(Phenylethynyl) substituents (e.g., compounds 36/37) deepen hydrophobic interactions in ATP pockets, achieving sub-10 nM IC₅₀ values in breast cancer models .

Selectivity and Toxicity: N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine exhibits mutagenicity in Ames tests but lacks carcinogenicity in mice, highlighting the impact of N-benzyl groups on toxicity profiles . PP2’s 4-chlorophenyl and tert-butyl groups confer Src kinase inhibition, whereas PP3 (phenyl substituent) serves as a negative control, underscoring substituent-driven activity .

Clinical Relevance: OSI-027 and OXA-01 demonstrate the scaffold’s adaptability in targeting mTOR/PI3K pathways, with OSI-027 advancing to Phase I trials for solid tumors . RET kinase inhibitors (e.g., compound 7a) with isopropyl and hydrophobic arms show nanomolar potency and selectivity, critical for overcoming resistance in cancer models .

生物活性

1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor and its applications in treating various diseases.

This compound has the following chemical properties:

PropertyValue
CAS No. 5346-58-7
Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
IUPAC Name 1,3-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
InChI Key BSFPYHUDKOOLBM-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs) by binding to their active sites. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has demonstrated superior inhibitory effects on certain cancer cell lines compared to other similar compounds .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of phosphodiesterases (PDEs), particularly human phosphodiesterase type V (hPDE-V). In studies involving Cryptosporidium parvum, it was found that pyrazolopyrimidine derivatives inhibit PDEs effectively, impacting the parasite's ability to egress from host cells .

Antiviral and Antimicrobial Activity

Beyond its anticancer properties, this compound has been explored for its antiviral and antimicrobial activities. Pyrazolopyrimidine derivatives have shown efficacy against various pathogens, indicating their potential as broad-spectrum antimicrobial agents .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Cancer Cell Line Study : A study demonstrated that compounds within the pyrazolopyrimidine class could induce apoptosis in MCF7 and HCT116 cancer cell lines through CDK inhibition .
  • PDE Inhibition Study : Research focusing on C. parvum revealed that specific pyrazolopyrimidine derivatives inhibited PDE activity effectively, leading to reduced parasite viability in infected models .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with other similar compounds:

Compound NameActivity TypeEfficacy Level
4-Aminopyrazolo[3,4-d]pyrimidineAnticancerModerate
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineAntiviralLow
This compound Anticancer & PDE InhibitorHigh

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and what critical reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrazole and pyrimidine precursors. For example, alkylation of pyrazolo[3,4-d]pyrimidine derivatives using methylating agents (e.g., methyl iodide) under basic conditions (e.g., sodium hydride in DMF) at 60–80°C for 6–12 hours .
  • Key Factors :

  • Solvent choice (DMF or DMSO enhances reactivity).
  • Temperature control to avoid side reactions (e.g., over-alkylation).
  • Purification via column chromatography or recrystallization from ethanol/acetonitrile .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • 1H NMR : Look for characteristic peaks: δ 2.4–2.6 ppm (N-methyl groups), δ 8.1–8.3 ppm (pyrimidine protons) .
  • Mass Spectrometry : Molecular ion peak at m/z 218 (C₈H₁₀N₆) with fragmentation patterns matching the pyrazolo-pyrimidine core .
  • IR Spectroscopy : Absorbance at 3300–3400 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) .

Advanced Research Questions

Q. How do substituent variations on the pyrazolo[3,4-d]pyrimidine scaffold affect biological activity, and what contradictions exist in reported data?

  • Structure-Activity Relationship (SAR) Insights :

  • Methyl Groups : The 1,3-dimethyl configuration enhances metabolic stability but may reduce binding affinity to kinase targets (e.g., CDK2) due to steric hindrance .
  • Contradictions : Some studies report anti-inflammatory activity (IC₅₀ ~5 µM) , while others emphasize kinase inhibition (IC₅₀ ~0.2 µM for JAK2) . These discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .
    • Experimental Design : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across assays .

Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?

  • Approaches :

  • Prodrug Design : Introduce phosphate groups at the 4-amine position to enhance aqueous solubility .
  • Co-solvent Systems : Use PEG-400/water (70:30) for preclinical formulations, achieving >2 mg/mL solubility .
  • Crystallinity Modulation : Amorphous solid dispersions with polyvinylpyrrolidone (PVP) improve dissolution rates .

Q. How can researchers resolve conflicting data in kinase inhibition profiles across similar pyrazolo[3,4-d]pyrimidine derivatives?

  • Case Study : Contradictory IC₅₀ values for JAK2 inhibition (0.2 µM vs. 1.5 µM) may stem from:

  • Assay Variability : Differences in ATP concentrations (10 µM vs. 1 mM) .
  • Protein Conformations : Use cryo-EM or X-ray crystallography to compare binding modes .
    • Validation Protocol :

Standardize assay conditions (e.g., 1 mM ATP, pH 7.4).

Cross-validate with orthogonal methods (e.g., cellular thermal shift assays) .

Key Recommendations

  • Synthesis : Prioritize DMSO at 80°C for higher yields .
  • Characterization : Combine NMR and HRMS for unambiguous confirmation .
  • Biological Studies : Address assay variability through standardized protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。